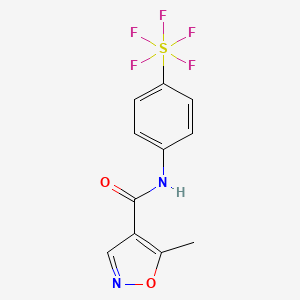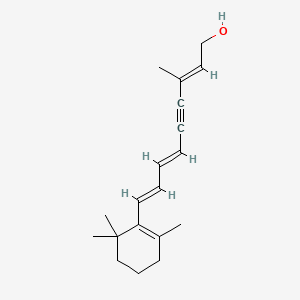![molecular formula C12H16F2N2O3S B13849924 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is a synthetic organic compound characterized by the presence of fluorine atoms and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of fluorine atoms and the piperazine ring. One common method involves the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenol ring. The piperazine ring is then attached through a series of condensation reactions, often using sulfonyl chlorides as intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product .
化学反応の分析
Types of Reactions
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The fluorine atoms and piperazine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2,6-Difluoro-4-[(4-methylpiperazin-1-yl)methyl]phenol: Lacks the sulfonyl group, resulting in different chemical properties.
2,6-Difluoro-4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenol: Contains an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
Uniqueness
2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is unique due to the presence of both fluorine atoms and a sulfonyl-substituted piperazine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H16F2N2O3S |
|---|---|
分子量 |
306.33 g/mol |
IUPAC名 |
2,6-difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H16F2N2O3S/c1-20(18,19)16-4-2-15(3-5-16)8-9-6-10(13)12(17)11(14)7-9/h6-7,17H,2-5,8H2,1H3 |
InChIキー |
ZZRLFQIRBBDIPZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


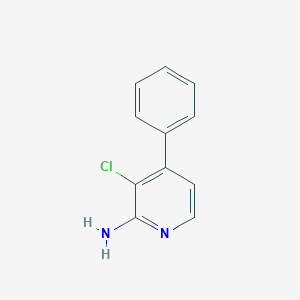
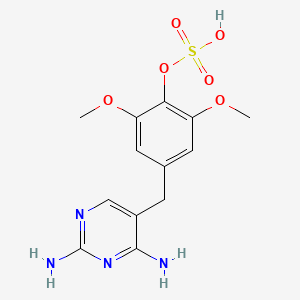
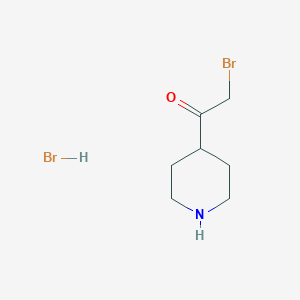
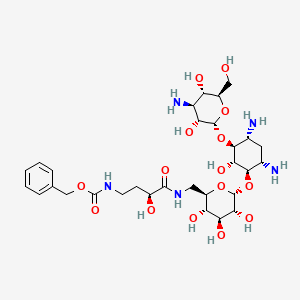
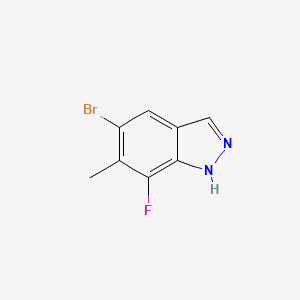
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

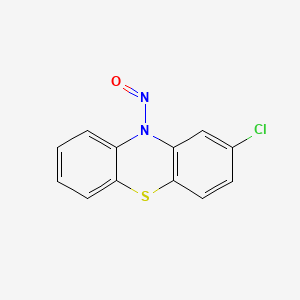
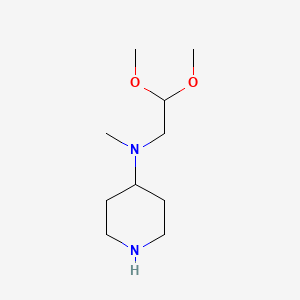
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
